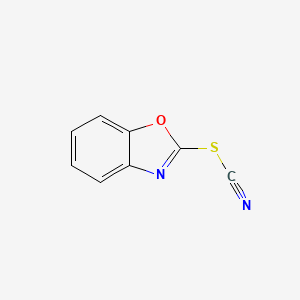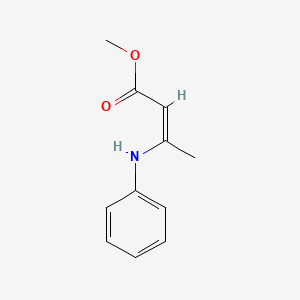
methyl (Z)-3-anilinobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-3-anilinobut-2-enoate is an organic compound characterized by the presence of an ester functional group and a conjugated double bond system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (Z)-3-anilinobut-2-enoate can be synthesized through a variety of methods. One common approach involves the condensation of aniline with methyl acetoacetate under basic conditions, followed by the isomerization of the resulting product to obtain the (Z)-isomer. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide and is carried out in an inert solvent like ethanol or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the isomerization and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Amides or esters with different alkoxy groups.
Applications De Recherche Scientifique
Methyl (Z)-3-anilinobut-2-enoate has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (Z)-3-anilinobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The conjugated double bond system allows for electron delocalization, which can facilitate binding to active sites. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Methyl (E)-3-anilinobut-2-enoate: The (E)-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
Ethyl (Z)-3-anilinobut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (Z)-3-aminobut-2-enoate: Similar structure but with an amino group instead of an aniline group.
Uniqueness: Methyl (Z)-3-anilinobut-2-enoate is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. The presence of the aniline group also imparts distinct chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
methyl (Z)-3-anilinobut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-9(8-11(13)14-2)12-10-6-4-3-5-7-10/h3-8,12H,1-2H3/b9-8- |
Clé InChI |
LAPKGJRJPQKJKI-HJWRWDBZSA-N |
SMILES isomérique |
C/C(=C/C(=O)OC)/NC1=CC=CC=C1 |
SMILES canonique |
CC(=CC(=O)OC)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)
![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
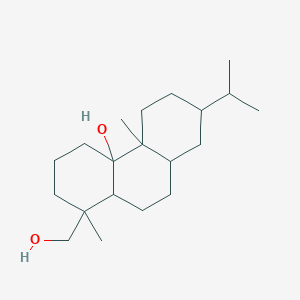
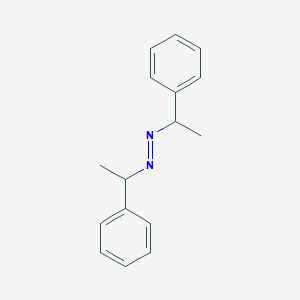
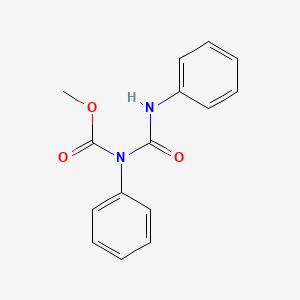
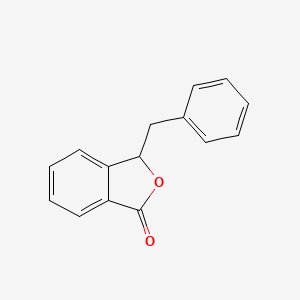
![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
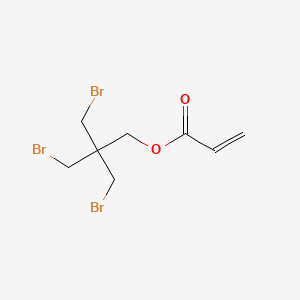
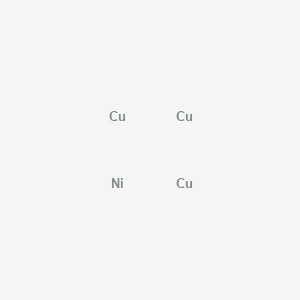
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
